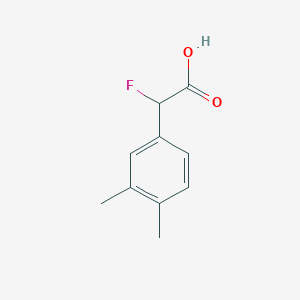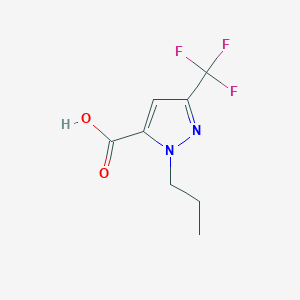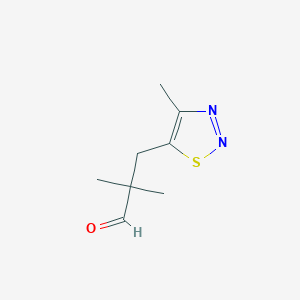![molecular formula C14H9F3N2 B13073253 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-(trifluoromethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy.
Comparación Con Compuestos Similares
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Comparison: Compared to its analogs, 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s electron-withdrawing capability, increasing its reactivity and potential biological activity. Additionally, the trifluoromethyl group can improve the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable scaffold in drug design.
Propiedades
Fórmula molecular |
C14H9F3N2 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-6-4-10(5-7-11)12-9-19-8-2-1-3-13(19)18-12/h1-9H |
Clave InChI |
QRHYGAKCLZFMNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B13073187.png)
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)

![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)



![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)



